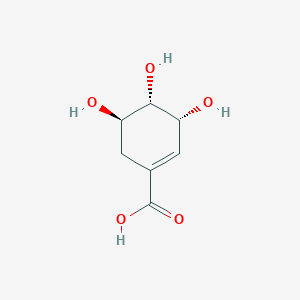![molecular formula C12H20ClNO B010211 N-(2,3,3-triméthylbicyclo[2.2.1]hept-2-yl)-2-chloroacétamide CAS No. 105838-50-4](/img/structure/B10211.png)
N-(2,3,3-triméthylbicyclo[2.2.1]hept-2-yl)-2-chloroacétamide
Vue d'ensemble
Description
what is '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide'? 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is an organic compound used as an intermediate in the synthesis of pharmaceuticals. It is a white crystalline solid that is soluble in organic solvents. the use of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is a type of organic compound used in a variety of applications, such as pharmaceuticals, agrochemicals, and dyes. It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and analgesic agents, as well as in the synthesis of agrochemicals, such as herbicides and insecticides. It is also used as a dye intermediate in the production of dyes and pigments. the chemistry of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is an organic compound belonging to the class of amides. It is composed of a chloroacetamide group attached to a bicyclic heptane ring. The molecule has two chiral centers and exists as two enantiomers, (R)-2-chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and (S)-2-chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide. The compound is formed through the reaction of 2-chloroacetamide with 2,3,3-trimethylbicyclo[2.2.1]heptan-2-ol. This reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through a nucleophilic acyl substitution. The compound can be used as a chiral ligand in catalytic asymmetric synthesis. It is also used as an intermediate in the synthesis of pharmaceuticals. the biochemical/physical effects of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide is a synthetic compound that has been used in research to study its potential effects on the body. Its biochemical and physical effects are not well-studied and are not known. It is likely to have some effect on the body, but further research is needed to understand its effects. the benefits of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 1. It has a wide range of uses, including as a pesticide, herbicide, fungicide, and insecticide. 2. It is effective against a variety of pests, including aphids, mites, and whiteflies. 3. It is a relatively safe chemical and does not pose a significant risk to human health or the environment. 4. It is easy to use and can be applied in different ways, making it a versatile tool for pest control. 5. It is relatively inexpensive and can be used in combination with other pest control methods to provide more effective control. the related research of '2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide' 1. Synthesis of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and its Derivatives. 2. Synthesis and Biological Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 3. The Synthesis and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 4. Design and Synthesis of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide and its Derivatives. 5. Synthesis, Characterization and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 6. Synthesis, Structure and Biological Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 7. Synthesis, Structure-Activity Relationships and Biological Evaluation of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 8. Structure-Activity Relationship Studies on 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 9. Synthesis and Biological Evaluation of Novel 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives. 10. Synthesis and Antibacterial Activity of 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Derivatives.
Applications De Recherche Scientifique
Propriétés antibactériennes et anti-biofilm
Ce composé a été étudié pour ses propriétés antibactériennes et anti-biofilm potentielles. Des recherches indiquent que les dérivés de ce composé peuvent inhiber la croissance de diverses bactéries, y compris les souches Gram-positives et Gram-négatives . Cela pourrait être particulièrement utile dans le développement de nouveaux antibiotiques ou de revêtements pour dispositifs médicaux afin de prévenir la colonisation bactérienne.
Stimulation de la synthèse de l'oxyde nitrique
Une autre application est la stimulation de la synthèse endogène d'oxyde nitrique. L'oxyde nitrique joue un rôle vital dans divers processus physiologiques, notamment la vasodilatation et la neurotransmission. Des dérivés de ce composé se sont avérés affecter la densité et l'intensité des cellules positives à la synthase d'oxyde nitrique, ce qui pourrait avoir des implications pour le traitement des troubles cardiovasculaires et neurologiques .
Analyse de la structure moléculaire
La structure moléculaire de N-(2,3,3-triméthylbicyclo[2.2.1]hept-2-yl)-2-chloroacétamide est d'intérêt dans le domaine de la chimie structurale. Son spectre infrarouge et sa masse moléculaire sont précieux pour comprendre les interactions et la réactivité du composé, qui peuvent être appliquées en science des matériaux et en pharmacologie .
Synthèse organique
Ce composé est également pertinent dans la synthèse organique. Sa structure est un élément clé dans la synthèse de diverses molécules organiques, en particulier dans le développement d'approches asymétriques pour les bicyclo[2.2.1]heptane-1-carboxylates, qui sont importants dans la découverte et le développement de médicaments .
Processus de polymérisation
La structure bicyclique de ce composé en fait un candidat pour une utilisation dans les processus de polymérisation. Il pourrait être impliqué dans la dimérisation d'alcènes catalysée par des métaux de transition, conduisant à la création de nouveaux matériaux polymères ayant des applications potentielles dans l'industrie .
Développement de ligands chiraux
Enfin, la structure du composé est similaire à celle d'autres composés bicycliques utilisés comme ligands chiraux dans la catalyse par métaux de transition. Ceci est crucial pour la synthèse énantiosélective, qui est un domaine de recherche important dans l'industrie pharmaceutique, car elle permet la création de médicaments plus efficaces et plus sûrs .
Propriétés
IUPAC Name |
2-chloro-N-(2,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO/c1-11(2)8-4-5-9(6-8)12(11,3)14-10(15)7-13/h8-9H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUMHSYXYCELKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC(=O)CCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389681 | |
| Record name | 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105838-50-4 | |
| Record name | 2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)

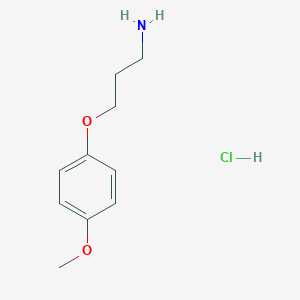


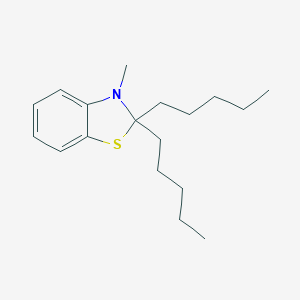
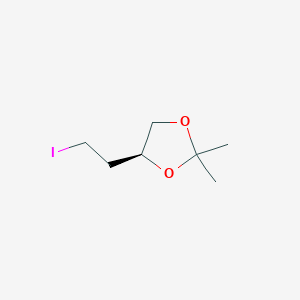

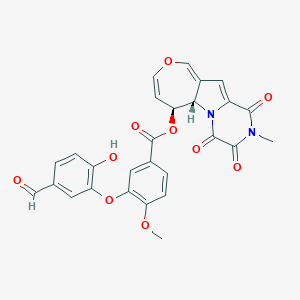
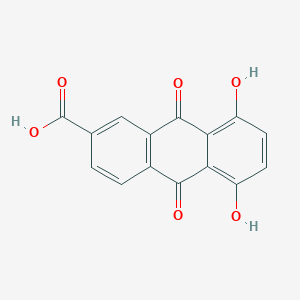
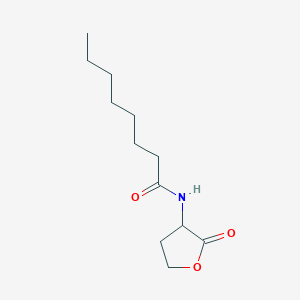
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)
